molecular formula C10H11NO2 B12904352 2-(Prop-2-en-1-yl)-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione CAS No. 190450-05-6

2-(Prop-2-en-1-yl)-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione

Cat. No.: B12904352
CAS No.: 190450-05-6
M. Wt: 177.20 g/mol
InChI Key: XUPLXHDCVHQSSN-UHFFFAOYSA-N
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Description

2-Allyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione: is a heterocyclic compound that features a fused cyclopentane and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Allyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione can be achieved through several methods. One common approach involves the use of an Au(I)-catalyzed rearrangement/cyclization cascade. This method starts with 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or ammonium acetate to produce polysubstituted pyrroles in moderate to good yields .

Industrial Production Methods:

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions:

2-Allyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the allyl group, to form a variety of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

2-Allyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Allyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

    2-Phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole: This compound shares a similar core structure but with different substituents.

    2-Allyl-6-phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione: Another closely related compound with a phenyl group.

Uniqueness:

2-Allyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its allyl group, in particular, offers unique reactivity compared to other similar compounds.

Properties

CAS No.

190450-05-6

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-prop-2-enyl-6,6a-dihydro-1H-cyclopenta[c]pyrrole-3,5-dione

InChI

InChI=1S/C10H11NO2/c1-2-3-11-6-7-4-8(12)5-9(7)10(11)13/h2,5,7H,1,3-4,6H2

InChI Key

XUPLXHDCVHQSSN-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CC2CC(=O)C=C2C1=O

Origin of Product

United States

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